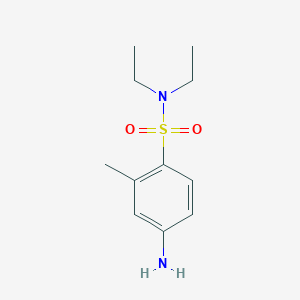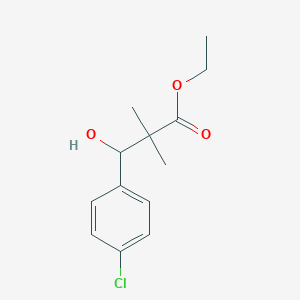
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be efficient in producing pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学研究应用
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
相似化合物的比较
Similar Compounds
Pyridine-2-carboxylic acid: This compound is structurally similar and is used as a catalyst in various chemical reactions.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic activities and show structural similarities to 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of pyridine and pyrimidine rings, which allows it to interact with a diverse range of biological targets. This structural uniqueness makes it a valuable compound for drug discovery and development, offering potential therapeutic benefits in various medical conditions.
属性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
2-(pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-3-5-13-10(14-9)6-8-2-1-4-12-7-8/h1-5,7H,6H2,(H,15,16) |
InChI 键 |
VQSQIULJYMWMIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CC2=NC=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


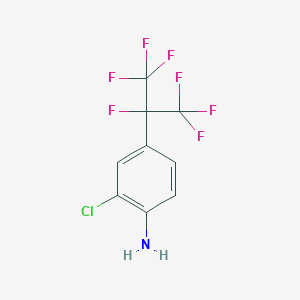
![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)

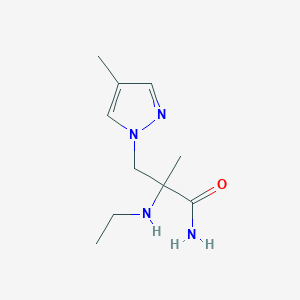

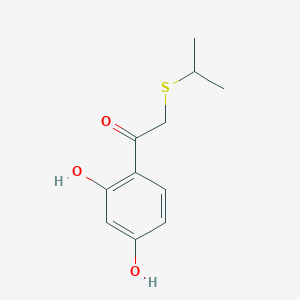

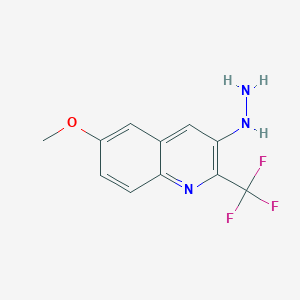

![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
